MRX-2843 was developed as part of a series of research efforts aimed at creating effective therapeutics for hematological malignancies. It belongs to the class of type 1 tyrosine kinase inhibitors, which are characterized by their ability to compete with ATP for binding to the active site of kinases. The compound has been studied extensively in various cell lines and animal models to assess its pharmacokinetic properties and therapeutic potential .
The synthesis of MRX-2843 involves several key steps that integrate organic chemistry techniques to construct its complex molecular structure. The compound is synthesized through multi-step reactions that include cyclization, alkylation, and functional group modifications. Specific methods employed include:
The synthesis process has been optimized to ensure high yields and reproducibility, making it feasible for further development into clinical applications .
The molecular structure of MRX-2843 can be described by its complex arrangement of atoms, which includes:
The three-dimensional structure has been elucidated using X-ray crystallography and computational modeling, revealing critical interactions with target kinases that facilitate its inhibitory action .
MRX-2843 undergoes various chemical reactions that are essential for its activity as a tyrosine kinase inhibitor. Key reactions include:
These reactions have been characterized through enzymatic assays and molecular dynamics simulations, providing insights into the compound's mechanism of action .
The mechanism of action of MRX-2843 is primarily based on its ability to inhibit the activity of MERTK and FLT3 by competing with ATP for binding at their active sites. This inhibition leads to:
Studies have shown that treatment with MRX-2843 results in dose-dependent inhibition of these signaling cascades, highlighting its potential as a therapeutic agent in cancer treatment .
The physical and chemical properties of MRX-2843 are crucial for understanding its behavior in biological systems:
These properties have been thoroughly evaluated through pharmacokinetic studies in animal models.
MRX-2843 has significant applications in scientific research and clinical settings:
MRX-2843 (chemical name: (1r,4r)-4-(2-((2-cyclopropylethyl)amino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
; CAS: 1429882-07-4) is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI). Its molecular formula is C₂₉H₄₀N₆O, with a molecular weight of 488.67 g/mol [1] [6]. The compound features a stereospecific cyclohexanol moiety critical for binding to the kinase domains of MERTK and FLT3. Structurally, it incorporates a pyrrolopyrimidine core linked to a methylpiperazine group, enabling high solubility in dimethyl sulfoxide (DMSO; 20 mg/mL) and ethanol (25 mg/mL) [6] [8]. MRX-2843 is pharmacologically classified as a dual MERTK/FLT3 inhibitor with sub-nanomolar enzymatic activity.
Table 1: Structural and Pharmacokinetic Properties of MRX-2843
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₀N₆O |
Molecular Weight | 488.67 g/mol |
CAS Number | 1429882-07-4 |
Solubility (DMSO) | 20 mg/mL |
Oral Bioavailability (Mice) | 78% (3 mg/kg dose) |
Plasma Half-Life (Mice) | 4.4 hours |
Primary Targets | MERTK, FLT3 |
MRX-2843 simultaneously targets two oncogenic kinases:
The inhibitor binds competitively to the ATP-binding sites of both kinases, with enzymatic IC₅₀ values of 1.3 nM (MERTK) and 0.64 nM (FLT3) [1] [8]. This dual action disrupts downstream signaling cascades, inducing apoptosis and inhibiting colony formation in AML cell lines at nanomolar concentrations (IC₅₀: 143.5 ± 14.1 nM in Kasumi-1 cells) [5] [7]. Crucially, MRX-2843 retains efficacy against resistance-conferring FLT3 mutations (e.g., D835Y, F691L), which commonly arise after first-generation FLT3 inhibitor therapy [5] [7].
The development of MRX-2843 emerged from efforts to overcome limitations of early TKIs:
MRX-2843 was designed to address these gaps. Its precursor, UNC1666, demonstrated potent MERTK/FLT3 inhibition but had poor pharmacokinetics. Structural optimization yielded MRX-2843, which enhanced oral bioavailability (78% in mice) and sustained target engagement [5] [10]. Clinical development accelerated after preclinical studies showed survival prolongation in xenograft models [7].
Table 2: Evolution of FLT3/MERTK Inhibitors
Compound | Generation | Key Limitations | Advancements in MRX-2843 |
---|---|---|---|
Midostaurin | First | Multi-kinase inhibition; low potency | High specificity for MERTK/FLT3 |
Quizartinib | Second | Inactive against D835Y/F691L mutations | Retains activity against D835Y/F691L |
Gilteritinib | Second | Limited efficacy in MERTK-driven AML | Dual targeting of MERTK and FLT3 |
UNC1666 (Precursor) | Prototype | Short half-life (unsuitable for clinical use) | Improved oral bioavailability (t₁/₂: 4.4 h) |
FLT3 Dysregulation
FLT3-ITD mutations result in ligand-independent dimerization and constitutive kinase activity, present in 25–30% of AML. This activates:
MERTK in Immune Evasion
MERTK, a TAM family receptor, is ectopically expressed in AML blasts. Its activation by ligands (e.g., Protein S) induces:
MRX-2843 disrupts these pathways by abrogating phosphorylation of MERTK (IC₅₀: 10–100 nM) and FLT3, reducing tumor burden and altering the tumor microenvironment [5] [7]. Combinatorial studies show synergy with venetoclax by downregulating MCL-1 and c-MYC, overcoming microenvironment-mediated resistance [2] [5].
Table 3: Downstream Effects of FLT3 and MERTK Inhibition by MRX-2843
Target | Primary Signaling Pathways | Functional Impact of Inhibition |
---|---|---|
FLT3 | STAT5, PI3K/AKT, RAS/MAPK | ↓ Cell proliferation; ↑ apoptosis |
MERTK | PI3K/AKT, ERK, STAT6 | ↓ Immunosuppression; ↑ phagocytosis |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8